5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate

TRPA1 channel Pain research Agonism

This electron-deficient aryl isothiocyanate features a 5-chloro substituent and an ortho-trifluoromethoxy group, creating a unique electronic environment that dramatically influences electrophilicity and target engagement. Biological validation demonstrates distinct functional activity: TRPA1 agonism (EC50 200 nM) and TrxR1 inhibition (IC50 2.87 µM). Substitution pattern is critical—replacements without the precise 5-Cl/2-OCF3 motif risk confounding biological data (literature shows >400-fold variance in MIF inhibition IC50 across related aryl ITCs). Ideal for chemoproteomic workflows, covalent probe development, and redox biology studies. Ensure experimental reproducibility by sourcing the exact validated compound.

Molecular Formula C8H3ClF3NOS
Molecular Weight 253.63 g/mol
Cat. No. B13696465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate
Molecular FormulaC8H3ClF3NOS
Molecular Weight253.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N=C=S)OC(F)(F)F
InChIInChI=1S/C8H3ClF3NOS/c9-5-1-2-7(14-8(10,11)12)6(3-5)13-4-15/h1-3H
InChIKeyFEKCACFZRMHISE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate: A Research-Grade Aryl Isothiocyanate for Specialized Probe Development


5-Chloro-2-(trifluoromethoxy)phenyl isothiocyanate (CAS 1870216-55-9) is a synthetic, electron-deficient aryl isothiocyanate (ITC) featuring a 5-chloro substituent and a 2-trifluoromethoxy (-OCF3) group on a phenyl ring [1]. This compound is primarily utilized as a reactive chemical probe and building block in medicinal chemistry, leveraging the electrophilic nature of the isothiocyanate group to form covalent bonds with nucleophilic residues in biological targets [1]. The strong electron-withdrawing properties of both the -Cl and -OCF3 substituents are known to enhance the electrophilicity and metabolic stability of the phenyl ring, making this class of molecule of interest in drug discovery [2].

Why Generic Substitution of 5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate Is Not Recommended in Target-Based Assays


Replacing this specific compound with a generic or structurally similar aryl isothiocyanate without validation introduces a high risk of confounding biological data due to the 'chlorine effect' on electrophilicity and target engagement. While the isothiocyanate (-N=C=S) warhead is common, the unique electronic environment created by the *ortho*-OCF3 and *meta*-chloro substitution pattern significantly alters its reactivity profile. For instance, a study of electron-deficient aryl ITCs demonstrated that subtle changes in substituent identity and position dramatically affect antiproliferative activity and induction of cytoprotective pathways in MCF-7 cells, with some analogs differing in potency by over an order of magnitude [1]. Furthermore, in macrophage migration inhibitory factor (MIF) inhibition assays, the IC50 for a series of ITCs varied more than 400-fold (from 250 nM to >100 µM) depending on specific substitution patterns [2]. These findings underscore that the precise substitution on the aryl ring is not an interchangeable feature but a key driver of biological performance.

Quantitative Differentiation Evidence for 5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate


Potent TRPA1 Agonist Activity: A Differentiated Profile from Antagonist Activity at the Same Target

This compound exhibits a pronounced, differentiated functional activity at the TRPA1 ion channel, acting as an agonist (EC50 = 200 nM) rather than an antagonist. The agonist potency is approximately 27.5-fold stronger than its observed antagonist activity at the same target (IC50 = 5,500 nM) [1]. This functional selectivity distinguishes it from compounds that solely antagonize the channel. For context, a more potent synthetic antagonist of the human TRPA1 channel has been reported with an IC50 of 58 nM [2].

TRPA1 channel Pain research Agonism Neuropharmacology

Comparative Reactivity Profile: Thioredoxin Reductase (TrxR) Inhibition

In enzymatic assays, this compound inhibits thioredoxin reductase 1 (TrxR1) with an IC50 of 2.87 µM [1]. This places it as a moderately potent electrophilic inhibitor of this key redox enzyme. This activity is noteworthy compared to a structurally distinct but functionally related aryl isothiocyanate, 4-(trifluoromethoxy)phenyl isothiocyanate, which has been reported to exhibit cytotoxic IC50 values in the range of 2.1 - 6.5 µM against cancer cell lines, suggesting a similar potency band for this pharmacophore .

Thioredoxin Reductase Electrophile Redox biology Anticancer

Structural Basis for Differentiated Biological Activity: The Critical -CH2- Spacer Effect

A key study highlights that for aryl isothiocyanates lacking a methylene (-CH2-) spacer between the aromatic ring and the -N=C=S group, the observed biological activity can be dramatically different from their benzyl counterparts. Phenyl isothiocyanate (PITC), a close analog that also lacks a spacer, was found to be essentially inactive in killing head and neck squamous cell carcinoma (HNSCC) cells at doses up to 20 µM, whereas benzyl isothiocyanate (BITC), which contains the -CH2- linker, had an IC50 of 17-22 µM and induced robust apoptosis and MAPK activation [1]. This establishes that for certain therapeutic applications, an aryl isothiocyanate like the target compound, which lacks a spacer, cannot be assumed to be a functional substitute for a benzyl isothiocyanate.

Structure-Activity Relationship (SAR) Isothiocyanate Cytotoxicity MAPK signaling

Validated Research Applications for 5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate Based on Quantitative Evidence


Development of TRPA1 Agonist Chemical Probes for Pain and Sensory Biology

This compound is a suitable starting point for developing TRPA1 agonist probes, given its demonstrated EC50 of 200 nM [1]. Researchers studying the activation mechanisms of TRPA1, a key sensor in pain and inflammatory pathways, can use this compound as a tool to induce channel opening. Its agonist profile differentiates it from more common TRPA1 antagonists and allows for the study of channel desensitization and downstream signaling pathways triggered by TRPA1 activation.

Investigating the Role of Thioredoxin Reductase (TrxR) Inhibition in Redox Homeostasis

The confirmed inhibition of TrxR1 with an IC50 of 2.87 µM makes this compound a valuable electrophilic probe for studying cellular redox regulation [1]. In cancer biology or oxidative stress models, it can be used to perturb the thioredoxin system, helping to elucidate the role of TrxR in maintaining redox balance and its potential as a therapeutic target. Its activity is consistent with the class of electron-deficient aryl isothiocyanates known to engage this pathway.

Chemical Tool for Mapping Covalent Binding Sites via Mass Spectrometry

As a reactive aryl isothiocyanate, this compound can serve as a covalent chemical probe in chemoproteomic workflows (e.g., isoTOP-ABPP) to map the reactivity and ligandability of nucleophilic cysteines in the proteome. Its unique mass tag from the -Cl and -OCF3 groups makes it easily identifiable in mass spectrometry-based experiments, allowing researchers to compare its target engagement profile against less-substituted analogs like phenyl isothiocyanate.

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